N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains several functional groups, including an ethoxyphenyl group, an amide group, and a thiadiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, the ethoxyphenyl group could participate in electrophilic aromatic substitution, and the thiadiazole ring could undergo reactions at its sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups synthesized compounds demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. Compounds 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4i and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4p showed higher mortality rates in nematodes compared to commercial agents, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Anticancer Evaluation
Another research effort synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer activity against a panel of human cancer cell lines. Several synthesized compounds exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin, suggesting their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial Activity
Derivatives of 2-phenylamino-thiazole as antimicrobial agents were synthesized, displaying significant growth inhibitory effects against various pathogenic strains. The antibacterial activity was more pronounced against Gram-positive strains, with compound 3e showing the highest inhibitory effect, indicating their potential in antimicrobial therapy (Bikobo et al., 2017).
Corrosion Inhibition
Research into benzothiazole derivatives as corrosion inhibitors for steel in acidic environments found that these compounds offered higher inhibition efficiencies than previously reported inhibitors. The study suggests their potential for protecting steel against corrosion, highlighting the importance of these compounds in industrial applications (Hu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHZJVWZEHSVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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